

An In-depth Technical Guide to the Spectroscopic Data of N-Cyclopentylaniline

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Compound of Interest

Compound Name: *N-Cyclopentylaniline*

CAS No.: 40649-26-1

Cat. No.: B1267050

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Cyclopentylaniline** (CAS No: 40649-26-1, Molecular Formula: C₁₁H₁₅N). The information detailed below includes mass spectrometry (MS), and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. This guide also outlines standardized experimental protocols for acquiring such data and includes a workflow visualization for spectroscopic analysis.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **N-Cyclopentylaniline** in a structured format to facilitate analysis and comparison.

Mass spectrometry of **N-Cyclopentylaniline** provides critical information regarding its molecular weight and fragmentation pattern. The data presented in Table 1 is derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.^[1]

Table 1: GC-MS Fragmentation Data for **N-Cyclopentylaniline**^[1]

Property	Value (m/z)
Molecular Ion [M] ⁺	161
Top Peak	132
Second Highest Peak	104

Table 2 details the predicted mass-to-charge ratios (m/z) for various adducts of **N-Cyclopentylaniline**, which can be useful for analysis using different ionization techniques.

Table 2: Predicted m/z for **N-Cyclopentylaniline** Adducts

Adduct	Predicted m/z
[M+H] ⁺	162.12773
[M+Na] ⁺	184.10967
[M-H] ⁻	160.11317
[M+NH ₄] ⁺	179.15427
[M+K] ⁺	200.08361
[M] ⁺	161.11990

Due to the absence of publicly available experimental spectra, Table 3 presents the predicted ¹H NMR chemical shifts for **N-Cyclopentylaniline**. These predictions are based on the typical chemical environments of the protons in the aniline and cyclopentyl moieties. The spectrum is expected to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 3: Predicted ¹H NMR Chemical Shifts for **N-Cyclopentylaniline**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic protons (ortho)	6.6 - 6.8	Doublet	2H
Aromatic protons (meta)	7.1 - 7.3	Triplet	2H
Aromatic proton (para)	6.5 - 6.7	Triplet	1H
N-H proton	3.5 - 4.5 (broad)	Singlet	1H
Cyclopentyl CH (α to N)	3.6 - 3.8	Multiplet	1H
Cyclopentyl CH ₂ (β to N)	1.8 - 2.0	Multiplet	4H
Cyclopentyl CH ₂ (γ to N)	1.5 - 1.7	Multiplet	4H

Table 4 outlines the predicted ¹³C NMR chemical shifts for **N-Cyclopentylaniline**, based on the characteristic resonances of the carbon atoms in its structure.

Table 4: Predicted ¹³C NMR Chemical Shifts for **N-Cyclopentylaniline**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aromatic C (ipso, C-N)	145 - 150
Aromatic C (ortho)	112 - 117
Aromatic C (meta)	128 - 130
Aromatic C (para)	115 - 120
Cyclopentyl C (α to N)	50 - 55
Cyclopentyl C (β to N)	30 - 35
Cyclopentyl C (γ to N)	20 - 25

The predicted IR absorption bands for **N-Cyclopentylaniline** are presented in Table 5. These predictions are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands for **N-Cyclopentylaniline**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group	Intensity
3350 - 3450	N-H stretch	Secondary Amine	Medium
3000 - 3100	C-H stretch (sp ²)	Aromatic	Medium
2850 - 2960	C-H stretch (sp ³)	Cyclopentyl	Strong
1600 - 1620	C=C stretch	Aromatic Ring	Strong
1480 - 1520	C=C stretch	Aromatic Ring	Strong
1250 - 1350	C-N stretch	Aromatic Amine	Strong
690 - 770	C-H bend (out-of-plane)	Monosubstituted Benzene	Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

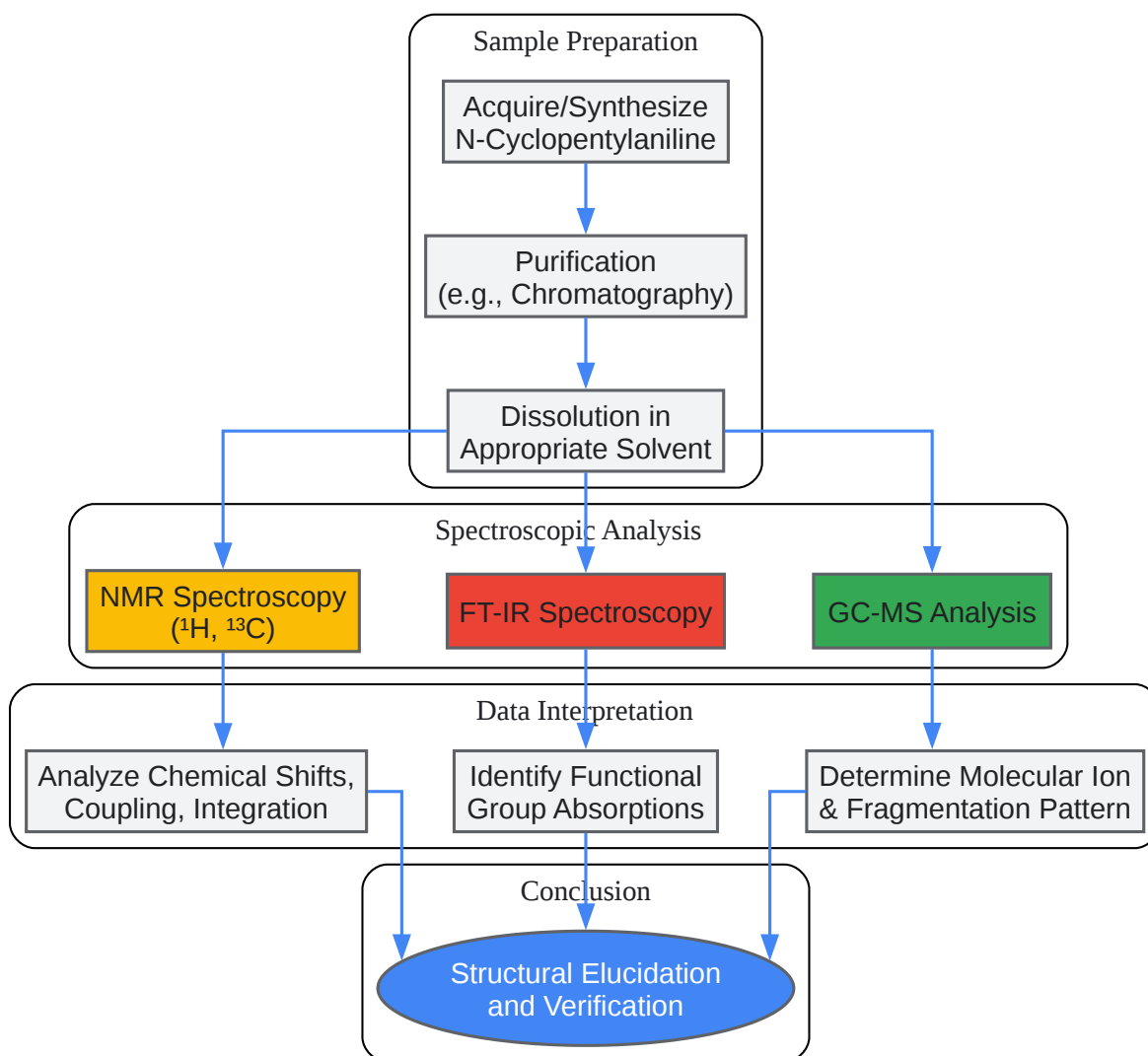
- Sample Preparation:
 - Dissolve approximately 5-10 mg of **N-Cyclopentylaniline** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

- Acquisition parameters include a spectral width of 16 ppm, a pulse width of 30°, a relaxation delay of 1.0 s, and 16 scans.
- The Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
- ¹³C NMR Acquisition:
 - The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.
 - Proton decoupling is employed to simplify the spectrum.
 - Acquisition parameters include a spectral width of 240 ppm, a pulse width of 45°, a relaxation delay of 2.0 s, and 1024 scans.
- Sample Preparation:
 - For a neat liquid sample, a thin film is prepared by placing a drop of **N-Cyclopentylaniline** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly onto the ATR crystal.
- Data Acquisition:
 - A background spectrum of the clean, empty salt plates or ATR crystal is recorded.
 - The sample is placed in the spectrometer's sample compartment.
 - The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Sample Preparation:
 - Prepare a dilute solution of **N-Cyclopentylaniline** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- GC-MS Analysis:

- Inject 1 μL of the prepared solution into the GC-MS system.
- Gas Chromatography:
 - Use a non-polar capillary column (e.g., DB-5ms).
 - Set the injector temperature to 250 $^{\circ}\text{C}$.
 - Employ a temperature program starting at 50 $^{\circ}\text{C}$, holding for 2 minutes, then ramping to 280 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$.
 - Helium is used as the carrier gas at a constant flow rate.
- Mass Spectrometry:
 - The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.
 - The ion source temperature is set to 230 $^{\circ}\text{C}$.
 - Data is acquired over a mass range of m/z 40-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Cyclopentylaniline**.



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General workflow for spectroscopic analysis.

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References

- [1. drawellanalytical.com \[drawellanalytical.com\]](https://www.drawellanalytical.com)
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